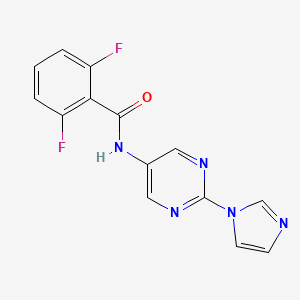
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the pyrazole family and has been found to have potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are synthesized using innovative methods that introduce fluorine atoms or fluorine-containing groups into the pyrazole ring. For example, a study outlines a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting the use of monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines. This methodology underscores the importance of fluorinated pyrazoles as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011).
Herbicidal Activity
Research on pyrazole-4-carboxamide derivatives, similar in structure to the queried compound, has demonstrated significant herbicidal activity and crop safety. For instance, novel 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives were synthesized and shown to possess good herbicidal activity against various annual lowland weeds, along with excellent crop safety at specific application rates (Ohno et al., 2004).
Nematocidal Activity
Another study explored the synthesis and in vivo evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, starting from ethyl 4,4,4-trifluoroacetoacetate. These compounds displayed weak fungicidal but notable nematocidal activity against Meloidogyne incognita, suggesting potential applications in agrochemicals for nematode control (Zhao et al., 2017).
Optical Properties
The optical properties of synthesized compounds also hold scientific interest. For example, a series of dihydrofluoreno[2,3-d:6,7-d']diimidazole derivatives were synthesized, characterized, and their UV–visible absorption, fluorescence emission wavelengths, and quantum yields measured. These compounds demonstrated strong blue fluorescence-emitting ability, indicating potential applications in materials science for developing fluorescent materials (Chen et al., 2012).
Antimicrobial Activities
1,4-Disubstituted 1,2,3-triazole derivatives, bearing structural similarity to the compound , were synthesized and evaluated for antimicrobial activities. These compounds showed moderate to good activity against various bacterial and fungal strains, highlighting their potential as lead compounds for developing new antimicrobial agents (Jadhav et al., 2017).
Wirkmechanismus
The compound also contains fluorine atoms. Fluorine-containing compounds are often used in medicinal chemistry due to the unique properties of fluorine, such as its small size and high electronegativity. The presence of fluorine can influence the compound’s reactivity, stability, lipophilicity, and bioavailability .
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-2-10-28-18-12-26(14-8-6-13(21)7-9-14)25-19(18)20(27)24-11-15-16(22)4-3-5-17(15)23/h3-9,12H,2,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTQELNFZJHSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B2608268.png)
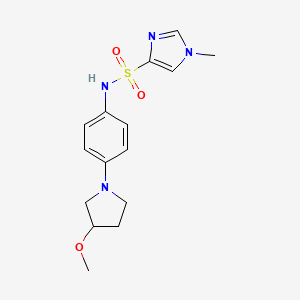
![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)

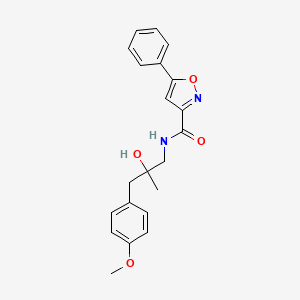
![2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2608278.png)
![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)
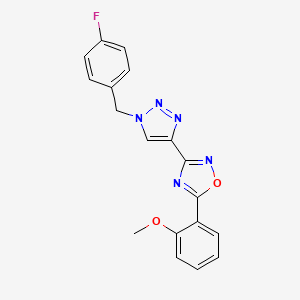
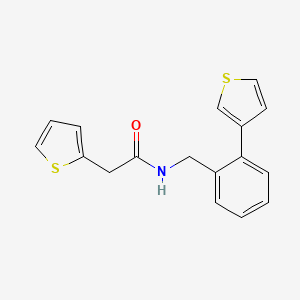
![2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2608282.png)
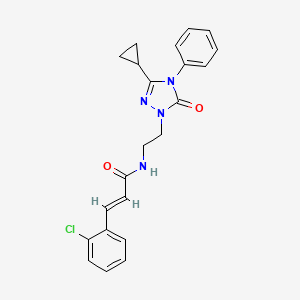
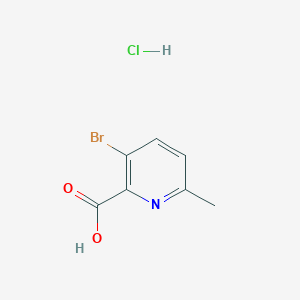
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2608286.png)
